4-Fluoro-2-(trifluoromethoxy)benzoyl chloride

Übersicht

Beschreibung

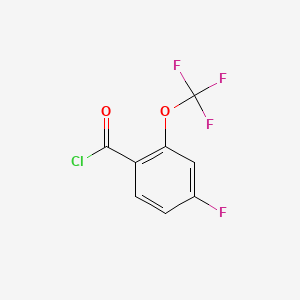

4-Fluoro-2-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H3ClF4O . It is a clear, colorless liquid used as an intermediate in organic synthesis. The compound is known for its unique combination of fluorine atoms, which impart distinct chemical properties, making it valuable in various chemical reactions and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 4-fluoro-2-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the benzoic acid derivative with thionyl chloride, resulting in the formation of the benzoyl chloride compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and controlled environments to maintain the desired reaction conditions .

Analyse Chemischer Reaktionen

Acylation Reactions with Amines

This compound reacts with primary and secondary amines to form substituted amides under mild conditions. A representative example includes:

Reaction Setup

-

Substrate : N-methyl-1-(4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl)piperidin-4-amine

-

Conditions : Dichloromethane solvent, triethylamine (base), 20°C for 3 hours .

-

Product : 4-Fluoro-N-methyl-N-(1-(4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl)piperidin-4-yl)-2-(trifluoromethyl)benzamide

| Reactant Type | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Aliphatic amine | Triethylamine | CH₂Cl₂ | 20°C | 86% |

Similar reactivity is observed in the synthesis of niclosamide analogs, where acylation with 4-(trifluoromethyl)benzoyl chloride derivatives produces bioactive amides .

Suzuki–Miyaura Cross-Coupling Reactions

This benzoyl chloride participates in palladium-catalyzed cross-coupling with arylboronic acids to form biaryl ketones.

Key Findings

-

Catalyst : NHC-palladium complexes (e.g., 3c ) achieve high turnover numbers (TON = 990) in toluene .

-

Base : Cs₂CO₃ (99% yield) outperforms K₂CO₃ (61%) or NaOH (85%) .

-

Substrate Scope : Compatible with electron-deficient arylboronic acids (e.g., 4-CF₃, 4-CN) .

Example Reaction

-

Substrate : 4-Trifluoromethylphenylboronic acid

-

Conditions : 0.1 mol% Pd catalyst, Cs₂CO₃, 60°C for 4 hours .

-

Product : 4-Trifluoromethylbenzophenone

Hydrolysis and Stability

As a benzoyl chloride, it undergoes rapid hydrolysis in aqueous environments:

Hydrolysis Products

-

Primary products : 4-Fluoro-2-(trifluoromethoxy)benzoic acid, HCl, and HF .

-

Conditions : Moisture-sensitive; reactions require inert atmospheres (e.g., N₂ or Ar) .

Safety Data

-

Hazardous gases : Releases HCl and HF upon contact with water .

-

Storage : Must be kept under anhydrous conditions at 2–8°C .

Esterification with Alcohols

Though not explicitly documented for this compound, analogous benzoyl chlorides react with alcohols to form esters. General conditions include:

-

Base : Pyridine or Et₃N to neutralize HCl.

-

Solvent : Dichloromethane or THF.

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethoxy and fluoro groups direct electrophiles to meta/para positions. Limited data exist, but nitration of similar compounds (e.g., trifluoromethoxybenzene) occurs under mixed acid conditions :

Nitration Example

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds

4-Fluoro-2-(trifluoromethoxy)benzoyl chloride is primarily used as a building block in the synthesis of various fluorinated organic compounds. The introduction of fluorine into organic molecules can significantly enhance their biological activity and stability. Researchers utilize this compound to create derivatives that exhibit improved pharmacological properties.

Case Study: Synthesis of Antiviral Agents

A study demonstrated the use of this compound in synthesizing novel antiviral agents. The fluorinated derivatives showed enhanced potency against viral infections compared to their non-fluorinated counterparts, highlighting the importance of fluorination in drug design .

Pharmaceutical Applications

The compound plays a crucial role in the pharmaceutical industry, particularly in the development of antibiotics and anticancer drugs . Its ability to modify biological pathways makes it a valuable tool for medicinal chemists.

Example: Development of Anticancer Compounds

Research has focused on synthesizing anticancer agents utilizing this compound. The resultant compounds demonstrated significant cytotoxic effects on cancer cell lines, indicating potential therapeutic applications .

Agrochemical Formulations

In agrochemicals, this compound is utilized to develop herbicides and pesticides . The incorporation of fluorine enhances the efficacy and selectivity of these chemicals, making them more effective against target pests while minimizing environmental impact.

Case Study: Herbicide Development

A recent study reported the synthesis of a new herbicide using this compound as a key intermediate. The herbicide exhibited superior performance in controlling weed growth compared to existing products on the market .

Material Science

In material science, this compound is investigated for its potential use in creating fluorinated polymers . These materials are known for their chemical resistance and thermal stability, making them suitable for high-performance applications.

Research Insight: Polymer Synthesis

Research has explored using this compound to synthesize fluorinated polymers that exhibit enhanced properties for use in coatings and advanced materials .

Safety Considerations

Due to its reactive nature, safety precautions are essential when handling this compound. It is classified as a hazardous substance that can cause severe skin burns and eye damage upon contact.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

- 4-(Trifluoromethyl)benzoyl chloride

- 4-(Trifluoromethoxy)benzoyl chloride

- 2-(Trifluoromethyl)benzoyl chloride

Comparison: 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for specific synthetic applications .

Biologische Aktivität

4-Fluoro-2-(trifluoromethoxy)benzoyl chloride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to elucidate its significance in pharmaceutical research.

- Molecular Formula : C₈H₃ClF₄O₂

- CAS Number : 886501-08-2

- Molecular Weight : 232.55 g/mol

- Structure : The compound features a benzoyl group substituted with a fluorine atom and a trifluoromethoxy group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethoxy group enhances lipophilicity and metabolic stability, potentially improving the compound's bioavailability.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzyme activities, particularly those involved in metabolic pathways related to drug metabolism and detoxification.

- Antiviral Activity : Research indicates that similar compounds with trifluoromethoxy substitutions exhibit antiviral properties, suggesting potential applications in treating viral infections.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Case Studies and Research Findings

-

Antiviral Studies :

A study evaluated the antiviral efficacy of fluorinated benzoyl chlorides, including this compound, against SARS-CoV-2. Results indicated that modifications at the para position of the benzene ring significantly enhanced antiviral potency, with IC50 values showing effective inhibition of viral replication at low concentrations (1 μM) . -

Cytotoxicity Evaluation :

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent . -

Enzyme Activity Modulation :

The compound was identified as a selective inhibitor of Sts phosphatase activity, which plays a crucial role in immune signaling pathways. This inhibition could lead to enhanced immune responses against infections .

Safety and Toxicology

Safety assessments indicate that while this compound exhibits promising biological activities, it also requires careful handling due to potential toxicity. Toxicological studies have shown no significant adverse effects at therapeutic doses in animal models, but further research is necessary to fully understand its safety profile .

Eigenschaften

IUPAC Name |

4-fluoro-2-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-7(14)5-2-1-4(10)3-6(5)15-8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPKOVZLHNOHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301255009 | |

| Record name | 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-38-6 | |

| Record name | 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.